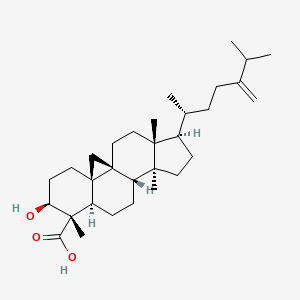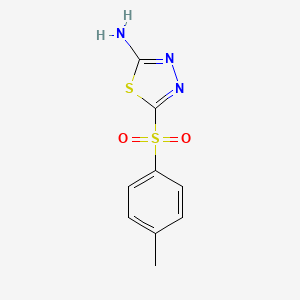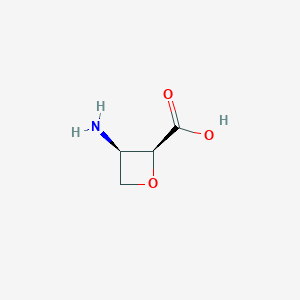
(2S,3R)-3-aminooxetane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3R)-3-aminooxetane-2-carboxylic acid” is a chemical compound with the molecular formula C4H7NO3 . It has a molecular weight of 117.1 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C4H7NO3. Unfortunately, the specific details about its structure are not provided in the search results.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 294.5±40.0 °C and a predicted density of 1.430±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 2.62±0.20 .Aplicaciones Científicas De Investigación
Synthesis and Application in Peptidomimetics :
- (Defant et al., 2011) discuss the synthesis of a tetrahydrofurane amino acid, an isoster of dipeptide glycine-alanine, which has potential use in the development of new peptidomimetics with conformationally restricted structures. This study highlights the utility of such amino acids in the design of novel molecular structures.
Inhibitors in Enzymatic Synthesis :
- (Coulter et al., 1974) investigated carbocyclic and heterocyclic amino acids, including analogues of (2S,3R)-3-aminooxetane-2-carboxylic acid, as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine. This application is significant in understanding and potentially controlling metabolic pathways.
Pharmaceutical Applications :
- (Wang et al., 2001) described the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. This suggests that analogues of this compound can play a role in the development of antiviral drugs.
Drug Discovery and Bioisostere Applications :
- (Hamzik & Brubaker, 2010) discuss the use of the oxetane ring, related to 3-aminooxetanes, in drug discovery as a bioisostere for the geminal dimethyl group and the carbonyl group. This indicates its potential in creating novel therapeutic compounds.
Synthetic Approaches in Pharmaceutical Industry :
- (Sato et al., 2016) present a comprehensive overview of synthetic approaches to tailor-made amino acids, highlighting their importance in the pharmaceutical industry, particularly in the development of hepatitis C virus inhibitors.
Propiedades
IUPAC Name |
(2S,3R)-3-aminooxetane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIYGJDWWLIDQY-GBXIJSLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
![N,N-Bis[4-(2-3,4-diMethylphenyl)-(2-phenylvinyl)Phenyl]-2,4,6-TriMethylaniline](/img/no-structure.png)
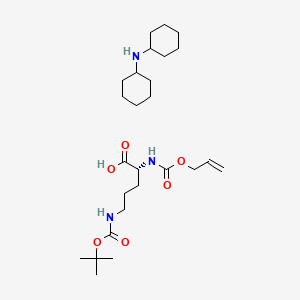
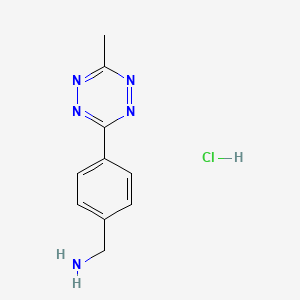
![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)
